molecular formula C18H31NO B8635187 2-Amino-4-dodecylphenol CAS No. 62529-18-4

2-Amino-4-dodecylphenol

Cat. No.: B8635187
CAS No.: 62529-18-4
M. Wt: 277.4 g/mol
InChI Key: QTCHYCDDYFMASI-UHFFFAOYSA-N
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Description

2-Amino-4-dodecylphenol is a useful research compound. Its molecular formula is C18H31NO and its molecular weight is 277.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

62529-18-4

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-amino-4-dodecylphenol

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(19)15-16/h13-15,20H,2-12,19H2,1H3

InChI Key

QTCHYCDDYFMASI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.80 g of the 4-dodecyl-2-nitrophenol obtained in (2) above was mixed with 500 mg of 5% active carbonsupported palladium, and 150 ml of tetrahydrofuran and the resulting mixture was contacted with hydrogen at room temperature for 7 hours to reduce the nitro group. The reaction mixture was filtered, and then the solvent was distilled off to obtain 5.21 g of 4-dodecyl-2-aminophenol.
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5.8 g
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500 mg
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150 mL
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Synthesis routes and methods II

Procedure details

A mixture of 61.4 g. (0.2 mole) of 2-nitro-4-dodecylphenol and 1 g. of 5% of palladium on carbon slurried in 100 ml of 95% ethanol was placed in a 250 ml hydrogenation bottle. The bottle was stoppered under an atmosphere of 45 psi of hydrogen and shaken at room temperature. The hydrogen was replenished during reaction. After 4 hours the hydrogen uptake was complete. The mixture then was filtered through a sintered glass funnel and the filtrate was stripped of solvent under reduced pressure. The yield of product, 2-amino-4-dodecylphenol, was quantitative. Infrared, nuclear magnetic resonance (nmr) and gas liquid chromatography (glc) analyses confirmed its structure and purity.
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0.2 mol
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 310 g of acetic acid and 262 g (1 mole) of 4-dodecyl phenol maintained at 20° C. is slowly added with stirring 76 ml (1.2 moles) of HNO3 in 40 ml of water. After 30 minutes, ice water (800 ml) is added to the reaction vessel and the resulting mixture is extracted with methylene chloride. The methylene chloride phase is withdrawn and washed successively with water, an aqueous solution of NaHCO3 (5 percent) and water. The methylene chloride is then removed under vacuum to obtain the desired 2-nitro-4-dodecylphenol. A solution of 46 g (0.15 mole) of the nitrated phenol, 550 ml of absolute ethanol and 1.2 g of platinum oxide is maintained at 20° C. under 50 psi of hydrogen for 23 hours. The reaction mixture is filtered and then subjected to vacuum to remove solvent. Essentially quantitative yield of the desired 2-amino-4-dodecylphenol is recovered. A solution of 200 ml of acetone, 200 ml of water and 38.8 g (0.14 mole) of the amino phenol is stirred with 200 ml of a carbonate form (CO3=) quaternary ammonium styrene/divinyl benzene, ion exchange resin sold by The Dow Chemical Company under the trade name, Dowex® SBR, forty-nine ml (0.787 mole) of methyl iodide is added to the aforementioned solution through a dry ice condenser. After refluxing the reaction mixture with stirring for 20 hours, the mixture is filtered and excess methyl iodide is removed under vacuum. The resulting solution is contacted with the hydroxide form of the aforementioned ion exchange resin to provide the desired quaternary ammonium zwitterion.
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46 g
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550 mL
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